2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid
Description
Significance of Pyrrolidine-Derived Carboxylic Acids in Chemical Synthesis and Catalysis
Pyrrolidine-derived carboxylic acids are cornerstone molecules in organic chemistry, valued for their roles as catalysts, synthetic building blocks, and bioactive compounds. rsc.org The most prominent member of this class, L-proline, has revolutionized the field of organocatalysis—a branch of catalysis that uses small organic molecules to accelerate chemical reactions. researchgate.netnih.gov
The significance of this class is multifaceted:
Asymmetric Organocatalysis: The rigid, five-membered ring structure of pyrrolidine (B122466) combined with the coordinating ability of the carboxylic acid group makes these compounds highly effective catalysts for asymmetric reactions. nih.gov They are adept at creating chiral molecules with high enantioselectivity. Key reactions catalyzed by proline and its derivatives include aldol (B89426) reactions, Mannich reactions, and Michael additions. researchgate.netrsc.orgtandfonline.com The carboxylic acid functional group often plays a crucial role by acting as a hydrogen bond donor, which helps to coordinate and activate the reacting partners, thereby controlling the stereochemical outcome of the reaction. nih.gov
Synthesis of Bioactive Molecules: The pyrrolidine ring is a "privileged scaffold," meaning it is a structural motif frequently found in biologically active natural products and pharmaceutical drugs. unife.it Consequently, pyrrolidine-carboxylic acids are vital starting materials for synthesizing complex molecules, including enzyme inhibitors and receptor agonists. rsc.org
Peptide and Peptidomimetic Chemistry: As amino acid analogs, these compounds are incorporated into peptides to introduce conformational constraints. This is a valuable strategy in drug design to enhance stability, binding affinity, and biological activity.
The bifunctional nature of these molecules, possessing both a basic nitrogen atom and an acidic carboxylic acid group, allows them to engage in a variety of chemical transformations, making them exceptionally versatile tools for synthetic chemists. nbinno.com
Overview of Research Trajectories for Novel Organic Scaffolds
The quest for novel therapeutic agents and advanced materials is a primary driver of innovation in organic synthesis. A key trajectory in this endeavor is the design and synthesis of new molecular scaffolds—the core three-dimensional structures upon which functional groups are appended. unife.it Historically, medicinal chemistry has been dominated by flat, aromatic (sp²-hybridized) ring systems. However, there is a growing recognition that molecules with greater three-dimensional complexity and a higher fraction of sp³-hybridized carbons often exhibit improved biological activity and better physicochemical properties. researchgate.netnih.govwhiterose.ac.uknih.gov
Current research in this area focuses on several key themes:
Increasing Three-Dimensionality: The development of synthetic methods to create sp³-rich, non-planar scaffolds is a major goal. researchgate.netnih.govresearchgate.net These 3D structures can interact more specifically with the complex binding pockets of biological targets like proteins and enzymes, potentially leading to higher potency and selectivity. researchgate.net Pyrrolidine rings, being non-aromatic and conformationally flexible, are prime examples of such valuable sp³-rich scaffolds.
Natural Product-Inspired Synthesis: Natural products remain a vital source of inspiration for new drug scaffolds. whiterose.ac.ukfigshare.comacs.org Chemists aim to synthesize not only the natural products themselves but also simplified or novel analogs that retain the key structural features responsible for bioactivity while being easier to produce and modify. nih.gov
Fragment-Based Drug Discovery (FBDD): This approach uses small, simple molecules ("fragments") to explore the binding landscape of a biological target. researchgate.netnih.gov The synthesis of diverse libraries of sp³-rich fragments, including those based on pyrrolidine and other heterocyclic systems, is crucial for the success of FBDD campaigns. nih.gov
Development of Novel Synthetic Methodologies: Achieving skeletal diversity requires new and efficient chemical reactions. researchgate.net Fields like C-H activation are being explored to provide new ways to functionalize simple starting materials and rapidly build molecular complexity, enabling the creation of previously inaccessible scaffolds. youtube.com
The development of molecules like 2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid fits squarely within this trajectory, offering a novel, non-planar scaffold with specific stereochemical features for exploration in drug discovery and materials science.
Scope and Objectives of Current Academic Inquiry into this compound
While the broader class of pyrrolidine carboxylic acids is well-studied, specific academic research focusing exclusively on this compound is not widely documented in peer-reviewed literature. Its primary role appears to be as a specialized building block available from commercial suppliers for use in proprietary drug discovery and development programs.
However, based on the known value of related structures, the scope and objectives of academic inquiry into this specific compound can be logically inferred. Research would likely focus on understanding how the unique gem-dimethyl substitution at the 3-position influences its chemical and biological properties compared to simpler, unsubstituted analogs.
Potential research objectives would include:
Catalyst Development: Investigating its efficacy as an organocatalyst in asymmetric synthesis. The gem-dimethyl group would introduce significant steric bulk near the pyrrolidine nitrogen. A key objective would be to determine how this steric hindrance affects the catalyst's reactivity and its ability to control the stereoselectivity of reactions like aldol or Michael additions.
Medicinal Chemistry and SAR Studies: Using the compound as a scaffold to synthesize new series of molecules for biological screening. The dimethyl group provides a fixed, non-planar conformation that could be advantageous for binding to specific protein targets. Structure-Activity Relationship (SAR) studies would aim to correlate this structural feature with biological activity, exploring its potential in developing novel therapeutic agents.
Materials Science: Exploring its use as a monomer or modifying agent in the synthesis of new polymers or functional materials. The carboxylic acid provides a reactive handle for incorporation into larger structures, while the dimethylpyrrolidine moiety could impart unique physical properties such as solubility or thermal stability.
In essence, academic inquiry would seek to establish this compound as a valuable tool, mapping its reactivity and properties to guide its application as a novel building block in the rational design of functional molecules.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | This compound |
| Structure (SMILES) | CC1(C)CCN(C1)CC(=O)O |
Note: Data is based on computational models and information from chemical databases.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-(3,3-dimethylpyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(2)3-4-9(6-8)5-7(10)11/h3-6H2,1-2H3,(H,10,11) |
InChI Key |
IRPCAAOJQWVPGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)CC(=O)O)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 3,3 Dimethylpyrrolidin 1 Yl Acetic Acid and Its Derivatives
Classical Synthetic Routes to 2-(3,3-Dimethylpyrrolidin-1-yl)acetic Acid
Classical approaches to synthesizing the target compound and its derivatives typically rely on well-established, sequential reactions. These routes are often characterized by their reliability and the use of readily available starting materials, though they may involve multiple steps and generate significant waste.
A linear synthesis is a common and straightforward strategy for this target molecule. The general approach involves the initial synthesis of the 3,3-dimethylpyrrolidine (B1591124) core, followed by the attachment of the acetic acid moiety to the nitrogen atom.
A potential linear sequence begins with the formation of the pyrrolidine (B122466) ring via intramolecular cyclization. One classic method for forming pyrrolidine rings is the Hofmann–Löffler reaction, which involves the rearrangement of an N-haloamine under acidic conditions to form a δ-haloamine, which then cyclizes to the pyrrolidine. wikipedia.org For the synthesis of the 3,3-dimethylpyrrolidine core, a suitable acyclic N-haloamine precursor with gem-dimethyl substitution at the appropriate position would be required.
Once the 3,3-dimethylpyrrolidine secondary amine is obtained, the final step is N-alkylation to introduce the acetic acid group. This is typically achieved by reacting the amine with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base to neutralize the HBr byproduct. bohrium.com The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product, this compound.
Table 1: Representative Conditions for N-Alkylation of Secondary Amines This table shows typical conditions for the N-alkylation step, a key reaction in the linear synthesis of N-substituted pyrrolidines.
| Amine Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield |
| Imidazolidine Derivative | Ethyl Bromoacetate | Sodium Hydride | Not Specified | Not Specified | Good |
| Hexahydropyrimidine Derivative | Ethyl Bromoacetate | Sodium Hydride | Not Specified | Not Specified | Good |
| N-Tosyl-protected anilines | Ethyl Bromodifluoroacetate | Lithium Hydroxide | Not Specified | Mild | High |
Data adapted from studies on heterocyclic ketene (B1206846) aminals and N-tosyl-protected anilines. bohrium.comresearchgate.net
Convergent synthesis involves the independent preparation of two or more fragments of the target molecule, which are then combined in the final stages. This approach can be more efficient for complex molecules by reducing the number of linear steps and allowing for the parallel synthesis of key intermediates.
For this compound, a convergent strategy is less common than a linear one but conceptually feasible. One hypothetical approach could involve the synthesis of a C4 synthon already bearing the gem-dimethyl group and a reactive electrophilic center at one end and a masked nucleophilic center at the other. A separate fragment, an aminoacetate derivative (H₂N-CH₂-COOH), would be prepared concurrently. The final key step would be the coupling of these two fragments to form the C-N bonds and induce cyclization, thereby constructing the pyrrolidine ring with the acetic acid side chain already in place. While effective for more complex structures, the relative simplicity of the target molecule often makes a linear approach more practical.
Novel and Efficient Synthetic Approaches
Modern synthetic chemistry focuses on developing more efficient, selective, and sustainable methods. These include transition metal-catalyzed reactions, organocatalysis, and chemoenzymatic pathways, which offer advantages such as milder reaction conditions, higher yields, and improved stereoselectivity.
Transition metals like palladium, ruthenium, and iridium are powerful catalysts for forming C-C and C-N bonds, enabling novel routes to pyrrolidine rings. organic-chemistry.org Ruthenium catalysts, for instance, can be used for the hydrogenation of pyrrole (B145914) derivatives to form the saturated pyrrolidine ring. researchgate.netresearchgate.net A potential route to the target compound could involve the synthesis of a 3,3-dimethyl-1H-pyrrole precursor, which is then subjected to ruthenium-catalyzed hydrogenation.
Palladium-catalyzed reactions are particularly useful for constructing N-substituted pyrrolidines. For example, palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides can produce N-aryl-2-allyl pyrrolidines with high diastereoselectivity. nih.gov Adapting such a strategy could involve the intramolecular cyclization of an appropriately substituted amino-alkene, catalyzed by a transition metal complex, to form the 3,3-dimethylpyrrolidine ring. This method offers a direct route to functionalized pyrrolidines under relatively mild conditions. Another approach is the direct C-H alkenylation with maleimides, catalyzed by transition metals, which can be modified to produce succinimides and pyrrolidines. rsc.org
Table 2: Examples of Transition Metal-Catalyzed Reactions for Pyrrolidine Synthesis This table illustrates the versatility of transition metal catalysts in synthesizing pyrrolidine derivatives through various reaction types.
| Catalyst System | Reaction Type | Substrates | Product Type |
| Cp*Ir Complex | N-Heterocyclization | Primary Amines and Diols | Cyclic Amines (including Pyrrolidines) |
| Palladium Catalyst | Carboamination | γ-N-Arylamino Alkenes and Vinyl Bromides | N-Aryl-2-allyl Pyrrolidines |
| Rhodium Catalyst | [4 + 1] Cycloaddition | 3-Methyleneazetidines and Diazo Compounds | 4-Methyleneproline Derivatives |
| Ruthenium Catalyst | Asymmetric Hydrogenation | N-Heteroaryl Vinyl Ethers | Chiral Heteroaryl Compounds |
Data sourced from various studies on transition-metal catalysis. organic-chemistry.orgnih.govrsc.org
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, often with high enantioselectivity. benthamdirect.com This field has provided powerful tools for the asymmetric synthesis of complex heterocyclic structures, including polysubstituted pyrrolidines. nih.govmdpi.com
A plausible organocatalytic route to a precursor of this compound could involve a cascade reaction. For instance, a Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization and condensation, can build the pyrrolidine ring in a single pot. Cinchona-derived bifunctional amino-squaramide catalysts have been successfully used to synthesize highly substituted pyrrolidines with a quaternary stereocenter at the 3-position. rsc.org An appropriately designed cascade reaction, catalyzed by a chiral organocatalyst, could assemble the 3,3-dimethylpyrrolidine core from simple acyclic precursors. The resulting functionalized pyrrolidine could then be converted to the target acetic acid derivative in subsequent steps.
Chemoenzymatic synthesis integrates the high selectivity of biocatalysts (enzymes) with the versatility of chemical reactions. This combination can lead to highly efficient and environmentally benign synthetic routes. nih.gov
A chemoenzymatic approach to synthesize a chiral version of the target compound could utilize a transaminase enzyme. Transaminases are capable of converting prochiral ketones into chiral amines with very high enantiomeric excess. acs.org The synthesis could start from a commercially available ω-chloroketone precursor containing the gem-dimethyl group. In the key step, a transaminase would catalyze the asymmetric amination of the ketone to produce a chiral ω-chloroamine. This intermediate could then undergo spontaneous or chemically-induced intramolecular cyclization to form the chiral 3,3-dimethylpyrrolidine. The synthesis would be completed by a standard chemical N-alkylation step with an acetic acid equivalent to yield the final product. This strategy leverages the power of biocatalysis to establish the stereochemistry of the molecule efficiently.
Asymmetric Synthesis of Chiral Analogs of this compound
The generation of chirality in analogs of this compound is a critical aspect of medicinal chemistry and materials science. Asymmetric synthesis provides pathways to enantiomerically pure or enriched compounds, which is often crucial for biological activity. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis for the core ring structure formation, and stereoselective modifications of the acetic acid side chain.
Enantioselective Synthesis via Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. This strategy has been applied to the synthesis of substituted pyrrolidines. scilit.com
One common approach involves the diastereoselective addition of nucleophiles to chiral imines or N-acyliminium ions. For instance, chiral sulfinimines can undergo diastereoselective Mannich reactions, followed by further transformations to forge the pyrrolidine ring in a stereocontrolled manner. acs.org The tert-butanesulfinyl group is a highly versatile chiral auxiliary that can direct the stereochemical outcome of cycloaddition reactions to form densely substituted pyrrolidines. nih.govacs.orgua.es Another example is the condensation of (R)-phenylglycinol with aldehydes to form chiral imines, which then react with Grignard reagents with high diastereoselectivity. acs.orgnih.gov
| Chiral Auxiliary Strategy | Key Reagents | Stereochemical Control | Reference |
| Chiral Sulfinimine Addition | Methyl acetate (B1210297) enolate, chiral sulfinimine | Diastereoselective Mannich reaction | acs.org |
| N-Acyliminium Ion Addition | Organometallic reagents, pyrrolidine-based auxiliaries | High diastereoselectivity | scilit.com |
| Phenylglycinol-derived Imine | Grignard reagents, (R)-phenylglycinol | Diastereoselective addition to Re face | acs.orgnih.gov |
Asymmetric Catalysis in Pyrrolidine Ring Formation
Asymmetric catalysis offers a more atom-economical approach than stoichiometric chiral auxiliaries, as only a small amount of a chiral catalyst is required to generate large quantities of an enantiomerically enriched product. Both metal-based and organocatalytic systems have been developed for the asymmetric synthesis of the pyrrolidine scaffold. nih.govwhiterose.ac.uk
Metal Catalysis: Transition metals like rhodium and iridium are prominent in the catalytic asymmetric synthesis of pyrrolidines. acs.orgnih.gov Rhodium(II) catalysts can facilitate asymmetric C-H insertion reactions to form C2-symmetrical pyrrolidines with excellent enantio- and diastereocontrol. acs.orgnih.gov Chiral iridacycle complexes have been used to catalyze "borrowing hydrogen" annulation reactions, providing chiral N-heterocycles directly from racemic diols and primary amines. organic-chemistry.org Furthermore, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to fumaric esters is a highly efficient method for preparing chiral 3-arylpyrrolidines. nih.gov
Organocatalysis: Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govmdpi.com Proline and its derivatives are privileged organocatalysts capable of activating substrates through enamine or iminium ion formation. nih.govmdpi.com For example, chiral phosphoric acids can catalyze enantioselective intramolecular aza-Michael cyclizations to form 3,3-disubstituted pyrrolidines with high enantioselectivity. whiterose.ac.uk Bifunctional organocatalysts, such as those incorporating thiourea (B124793) or squaramide moieties, can activate both the nucleophile and the electrophile simultaneously, enabling highly enantioselective cascade reactions to construct functionalized chiral pyrrolidines. researchgate.net
| Catalytic System | Reaction Type | Key Features | Reference |
| Rhodium(II) Catalysis | C-H Insertion | High enantio- and diastereocontrol | acs.orgnih.gov |
| Iridium Catalysis | Allylic Substitution / Annulation | Access to both enantiomers, use of simple diols | acs.orgorganic-chemistry.org |
| Chiral Phosphoric Acid | Intramolecular aza-Michael | Forms 3,3-disubstituted pyrrolidines | whiterose.ac.uk |
| Proline Derivatives | Aldol (B89426) / Michael Additions | Solvent-free options, hydrogen bond network control | nih.gov |
Stereoselective Derivatization of the Acetic Acid Moiety
Introducing a chiral center on the acetic acid side chain of this compound creates further structural diversity. This can be achieved through stereoselective alkylation or other modifications of the α-carbon of the acetic acid group.
While direct asymmetric synthesis of 2-(pyrrolidin-2-yl)acetic acid derivatives has been explored, creating a stereocenter on the side chain of a pre-formed pyrrolidine ring often involves standard methodologies for the α-functionalization of carboxylic acids. researchgate.net This can include the formation of a chiral enolate using a chiral base or the use of a chiral auxiliary attached to the carboxyl group.
For analytical purposes and for preparative separation of enantiomers, chiral derivatizing reagents are employed. For instance, a novel reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP), has been developed for the enantiomeric separation of chiral carboxylic acids. nih.gov Such reagents react with the carboxylic acid to form diastereomers that can be separated chromatographically. While primarily an analytical tool, this principle can be applied on a larger scale to resolve racemic mixtures of chiral acetic acid derivatives. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. acs.org This involves strategies like minimizing solvent use, maximizing the incorporation of starting materials into the final product (atom economy), and reducing the number of synthetic steps (step economy). acs.orgrsc.org
Solvent-Free and Reduced-Solvent Methodologies
Reducing or eliminating organic solvents is a key goal of green chemistry. Several strategies are applicable to the synthesis of pyrrolidine derivatives.
Solvent-free Conditions: Mechanochemical synthesis, which uses mechanical force (e.g., grinding) to induce reactions, can often be performed without any solvent. researchgate.net Pyrrolidine itself can serve as a catalyst for solvent-free grinding preparations of various organic molecules. researchgate.net Additionally, certain organocatalytic reactions, such as the asymmetric aldol reaction catalyzed by 4-hydroxy-prolinamides, have been shown to proceed efficiently under solvent-free conditions. nih.gov
Aqueous and Greener Solvents: Water is an ideal green solvent, although the low solubility of many organic reactants can be a challenge. The development of water-soluble catalysts and surfactants can overcome this limitation. Pyrrolidinium-based ionic liquids have also been proposed as environmentally benign catalysts that can facilitate reactions under solvent-free conditions at room temperature. thieme-connect.de
| Green Methodology | Description | Example Application | Reference |
| Solvent-Free Grinding | Reactions are induced by mechanical force in a mortar and pestle. | Pyrrolidine-catalyzed tandem reactions. | researchgate.net |
| Solvent-Free Organocatalysis | Catalyst and reactants are mixed without a solvent. | Asymmetric aldol reaction with prolinamide catalysts. | nih.gov |
| Ionic Liquid Catalysis | Use of non-volatile, recyclable ionic liquids as catalysts/media. | Pyrrolidinium (B1226570) acetate for condensation reactions. | thieme-connect.de |
Atom Economy and Step Economy Considerations
Atom Economy: Developed by Barry Trost, atom economy is a measure of how many atoms from the starting materials are incorporated into the desired product. acs.org Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts and are less economical. rsc.orgrsc.org Designing a synthesis for this compound that favors addition reactions, such as [3+2] cycloadditions for forming the pyrrolidine ring, over multi-step routes involving protecting groups and leaving groups, would significantly improve atom economy. rsc.orgprimescholars.com
Step Economy: Reducing the number of individual synthetic steps saves time, resources, and energy, and it minimizes waste from workups and purifications. Step economy is often achieved through cascade, tandem, or multicomponent reactions, where multiple bonds are formed in a single operation. tandfonline.com The synthesis of functionalized pyrrolidines via a one-pot, three-component [3+2] cycloaddition reaction is a prime example of a step-economical approach. researchgate.nettandfonline.com
| Principle | Goal | Synthetic Strategy |
| Atom Economy | Maximize incorporation of reactant atoms into the final product. | Prioritize addition and rearrangement reactions (e.g., cycloadditions). Avoid stoichiometric reagents and protecting groups. acs.orgprimescholars.com |
| Step Economy | Minimize the number of separate reaction and purification steps. | Employ multicomponent reactions, tandem/domino/cascade reactions. tandfonline.com |
Biocatalytic and Photoredox Approaches
The synthesis of complex heterocyclic structures such as this compound and its derivatives is increasingly benefiting from modern synthetic strategies that prioritize efficiency, selectivity, and sustainability. Biocatalytic and photoredox methodologies have emerged as powerful tools in this regard, offering mild reaction conditions and unique reactivity pathways that are often difficult to achieve through traditional chemical methods. nih.gov These approaches can be employed individually or in powerful combination to construct and functionalize the pyrrolidine core with high levels of control.
Biocatalytic Synthesis
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional levels of stereo-, regio-, and chemoselectivity. nih.gov For the synthesis of chiral pyrrolidine derivatives, enzymes such as transaminases and keto reductases are particularly valuable for establishing key stereocenters. These enzymes operate under mild aqueous conditions, contributing to greener synthetic profiles.
A key strategy involves the enzymatic resolution or asymmetric transformation of keto-intermediates. For instance, N-protected-3-pyrrolidinone can serve as a substrate for either an amine-transaminase (ATA) to produce a chiral aminopyrrolidine or a keto reductase (KRED) to yield a chiral hydroxypyrrolidine. nih.gov This enzymatic step is crucial for producing optically pure building blocks that are essential for pharmacologically active molecules. nih.gov The high stereoselectivity of these enzymes often results in products with excellent enantiomeric excess (>99% ee). nih.gov
Table 1: Enzymatic Transformations for Pyrrolidine Intermediates
| Enzyme Class | Substrate Type | Product Type | Key Advantage |
|---|---|---|---|
| Amine-Transaminase (ATA) | N-protected-3-pyrrolidinone | Chiral N-protected-3-aminopyrrolidine | High stereoselectivity in amine group installation. nih.gov |
| Keto Reductase (KRED) | N-protected-3-pyrrolidinone | Chiral N-protected-3-hydroxypyrrolidine | Stereoselective reduction to a chiral alcohol. nih.gov |
Photoredox Approaches
Visible-light photoredox catalysis has revolutionized modern organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This strategy has been applied to the synthesis of pyrrolidine rings and their derivatives through various reaction cascades. bohrium.comresearchgate.net
One notable approach is the photocatalytic [3+2] cycloaddition, which can be used to construct the pyrrolidine ring from simpler precursors. This method utilizes a photocatalyst, often an iridium or ruthenium complex, to enable the formal cycloaddition of components like cyclopropyl (B3062369) ketones with C=N electrophiles, thereby assembling the structurally diverse five-membered ring system. researchgate.net Another strategy involves intramolecular radical cyclization, where a photosensitizer such as Rose Bengal can catalyze the formation of pyrrolidinone derivatives under visible light irradiation, offering a metal-free and environmentally benign protocol. bohrium.comresearchgate.net
Hybrid Photoenzymatic Methodologies
A frontier in synthetic chemistry is the combination of photoredox catalysis and biocatalysis into a single, one-pot process. This hybrid approach harnesses the unique C-H activation capabilities of photochemistry and the unparalleled stereocontrol of enzymes. nih.gov A reported one-pot photoenzymatic route to synthesize chiral N-Boc-protected 3-amino/hydroxy-pyrrolidines exemplifies this synergy. nih.gov
The process begins with a regioselective photochemical oxyfunctionalization of an unfunctionalized pyrrolidine to generate a 3-pyrrolidinone (B1296849) intermediate. This is followed by an in-situ N-protection step to form N-Boc-3-pyrrolidinone. Finally, a stereoselective biocatalytic transformation using either an ATA or a KRED is performed in the same pot to yield the final optically pure product. nih.gov This integrated workflow is operationally simple and achieves high conversions (up to 90%) and outstanding enantiomeric excess (>99%). nih.gov
Table 2: One-Pot Photoenzymatic Synthesis of Chiral Pyrrolidines
| Step | Methodology | Transformation | Purpose |
|---|---|---|---|
| 1 | Photochemistry | Pyrrolidine → 3-Pyrrolidinone | Regioselective C-H oxyfunctionalization. nih.gov |
| 2 | Protection | 3-Pyrrolidinone → N-Boc-3-pyrrolidinone | In-situ N-protection for enzyme compatibility. nih.gov |
| 3 | Biocatalysis | N-Boc-3-pyrrolidinone → Chiral product | Asymmetric synthesis via enzymatic transamination or reduction. nih.gov |
These advanced synthetic methodologies provide powerful and sustainable pathways to access complex and chiral pyrrolidine derivatives, paving the way for the efficient production of valuable chemical entities.
Chemical Reactivity and Mechanistic Investigations of 2 3,3 Dimethylpyrrolidin 1 Yl Acetic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle that participates in a wide range of organic transformations. Its reactivity is centered on the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton.
Esterification: The conversion of 2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid to its corresponding esters can be achieved through several standard protocols. The Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH), is a common method. masterorganicchemistry.comlumenlearning.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com Given that the reaction is an equilibrium process, using the alcohol as the solvent or removing water as it forms can drive the reaction to completion. masterorganicchemistry.com
For substrates that may be sensitive to strong acidic conditions, milder methods are employed. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a highly effective alternative. commonorganicchemistry.comorganic-chemistry.org In this process, DCC activates the carboxylic acid by forming a reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. organic-chemistry.org
Amidation: The formation of amides from this compound requires the activation of the carboxyl group to facilitate attack by an amine. This is typically accomplished using peptide coupling reagents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are effective for this transformation. sci-hub.se The reaction proceeds by forming an active ester intermediate, which is more susceptible to nucleophilic attack by the amine than the original carboxylic acid. Boron-based reagents have also been shown to promote direct amidation reactions, tolerating acid-sensitive protecting groups. sci-hub.se
Table 1: Common Reagents for Esterification and Amidation
| Transformation | Method | Common Reagents | Typical Conditions |
|---|---|---|---|
| Esterification | Fischer Esterification | Alcohol (e.g., MeOH, EtOH), H₂SO₄ (cat.) | Reflux in excess alcohol |
| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | Room temperature in an inert solvent (e.g., DCM) | |
| Thionyl Chloride | 1. SOCl₂ 2. Alcohol | Two-step process, often performed at 0°C to room temp | |
| Amidation | Carbodiimide Coupling | Amine, EDC, HOBt or HOAt | Room temperature in a polar aprotic solvent (e.g., DMF, DCM) |
| Phosphonium (B103445) Reagents | Amine, PyBOP, DIPEA | Room temperature in DMF or DCM | |
| Boron-based Reagents | Amine, Boronic acids | Elevated temperatures (70-150°C) |
Reduction: The carboxylic acid functionality can be reduced to the corresponding primary alcohol, 2-(3,3-Dimethylpyrrolidin-1-yl)ethanol. Direct reduction of carboxylic acids requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). However, LiAlH₄ is highly reactive and non-selective. stackexchange.com A milder and more common approach involves a two-step process. First, the carboxylic acid is converted into a more reactive derivative, such as a mixed anhydride (B1165640) using ethyl chloroformate. This reactive intermediate is then reduced in situ with a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) in water at room temperature. core.ac.uk This method is generally effective for N-protected amino acids and provides good yields with minimal racemization. core.ac.ukusu.edu Another selective method for reducing amino acids is the use of a sodium borohydride/iodine system, which can reduce the carboxylic acid group even in the presence of other functional groups like esters. stackexchange.com
Decarboxylation: Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. wikipedia.org Simple aliphatic carboxylic acids like this compound are generally stable and resistant to thermal decarboxylation. This stability arises because the reaction would have to proceed through a high-energy, unstable carbanion intermediate (R⁻). wikipedia.orgmasterorganicchemistry.com Decarboxylation typically requires the presence of an electron-withdrawing group at the β-position (e.g., a β-keto acid), which can stabilize the negative charge of the intermediate through resonance. masterorganicchemistry.com Since the target molecule lacks such an activating group, forcing its decarboxylation would require harsh conditions, such as very high temperatures or specialized methods like oxidative decarboxylation (e.g., the Hunsdiecker-Kochi reaction) or photoredox catalysis, which are not standard pathways. organic-chemistry.org
In peptide synthesis, this compound acts as an N,N-dialkyl-α-amino acid building block. The crucial step is the activation of its carboxyl group to form a peptide (amide) bond with the amino group of another amino acid. bachem.com The steric hindrance from the 3,3-dimethyl groups and the N-alkyl substituent can make coupling challenging.
To overcome this, highly efficient coupling reagents are necessary. These reagents convert the carboxylic acid into a reactive intermediate that is readily acylated by the incoming amine nucleophile. bachem.com The most common classes of reagents for this purpose are carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP, PyAOP), and aminium/uronium salts (e.g., HBTU, HATU). bachem.com
The activation mechanism for a reagent like HBTU involves the formation of an OBt-active ester. The presence of a base, typically a non-nucleophilic amine like N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and the incoming amino acid's ammonium (B1175870) salt. bachem.com For sterically hindered amino acids, uronium/aminium reagents like HATU are often preferred as they react faster and can reduce the risk of side reactions like racemization. bachem.com
Table 2: Common Reagents for Peptide Coupling
| Reagent Class | Example | Full Name | Notes |
|---|---|---|---|
| Carbodiimides | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble byproducts, often used with HOBt. |
| Phosphonium | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High coupling efficiency, rapid reactions. |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Particularly effective for coupling N-methyl amino acids. | |
| Aminium/Uronium | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very efficient, low racemization when used with HOBt. |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Reacts faster than HBTU with less epimerization. |
Reactivity of the Tertiary Amine Nitrogen
The nitrogen atom in the pyrrolidine (B122466) ring is a tertiary amine, characterized by its lone pair of electrons, which makes it both basic and nucleophilic.
Quaternization: The nucleophilic lone pair on the nitrogen can attack an electrophilic carbon, such as that in an alkyl halide, to form a new carbon-nitrogen bond. This process, known as the Menschutkin reaction, results in a permanently charged quaternary ammonium salt. nih.gov The reaction is a bimolecular nucleophilic substitution (Sɴ2) and is influenced by the nature of the alkylating agent and reaction conditions. nih.govmdpi.com Steric hindrance around the nitrogen can slow the reaction rate. mdpi.com The reaction is typically carried out by heating the amine with an alkyl halide, often in a polar solvent. nih.govgoogle.com
Table 3: Common Alkylating Agents for Quaternization
| Agent Class | Example | Reactivity |
|---|---|---|
| Alkyl Iodides | Methyl iodide (CH₃I) | Highly reactive |
| Alkyl Bromides | Ethyl bromide (CH₃CH₂Br) | Good reactivity |
| Alkyl Chlorides | Benzyl chloride (BnCl) | Less reactive than bromides/iodides, often requires higher temperatures |
| Sulfates | Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | Highly reactive and efficient methylating agent |
N-Oxidation: The tertiary amine can be oxidized to form a tertiary amine N-oxide. This transformation is typically achieved using strong oxidizing agents, most commonly peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). chemistai.orgresearchgate.net The reaction involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the amine. chemistai.org Other reagents capable of effecting this transformation include hydrogen peroxide, often in the presence of a catalyst, and dioxiranes. asianpubs.org The resulting N-oxide is a polar compound where the nitrogen atom bears a formal positive charge and the oxygen atom a formal negative charge.
N-Alkylation: For a tertiary amine, further N-alkylation results in the formation of a quaternary ammonium salt, as described in the quaternization section (3.2.1). The term N-alkylation can also refer to the synthesis of the parent compound itself, for instance, by the alkylation of 3,3-dimethylpyrrolidine (B1591124) with a haloacetic acid ester followed by hydrolysis. In general, N-alkylation of unprotected primary or secondary amino acids can be accomplished using methods like reductive amination with aldehydes or nucleophilic substitution with alkyl halides. nih.gov
Nucleophilic Reactivity of the Pyrrolidine Nitrogen
The nitrogen atom in the this compound molecule is a tertiary amine, and its lone pair of electrons confers nucleophilic character. A nucleophile is a chemical species that donates an electron pair to form a chemical bond in relation to a reaction. The nucleophilicity of an amine is a measure of its ability to participate in such reactions and is influenced by factors including basicity, steric hindrance, and solvent effects.
The quantitative evaluation of nucleophilicity can be described by Mayr's equation, log k (20 °C) = sN(N + E), where N is the nucleophilicity parameter, sN is the nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter. For the parent compound, pyrrolidine, extensive kinetic investigations have determined its nucleophilicity parameters in various solvents. rsc.orgnih.gov For instance, the N parameter for pyrrolidine ranges from 15.72 in methanol (B129727) to 18.32 in acetonitrile, demonstrating the significant influence of the solvent environment. nih.gov Protic solvents like methanol can form strong hydrogen bonds with the amine's lone pair, thereby solvating it and reducing its availability for reaction, which lowers its nucleophilicity. rsc.org
In this compound, two key structural features modify the nucleophilicity relative to the parent pyrrolidine:
The acetic acid moiety at the N1 position: The carboxymethyl group (-CH₂COOH) attached to the nitrogen is an electron-withdrawing group, which reduces the electron density on the nitrogen atom. This decrease in electron density lowers the nitrogen's basicity and, consequently, its nucleophilicity compared to an N-alkyl substituted pyrrolidine.
The primary reaction demonstrating the nitrogen's nucleophilicity is N-alkylation, where the amine attacks an alkyl halide or another electrophile to form a quaternary ammonium salt. acs.orgwhiterose.ac.uk The rate of this reaction is a direct measure of the nitrogen's nucleophilic strength. While specific kinetic data for the target compound is scarce, the principles of physical organic chemistry suggest its nucleophilicity would be attenuated compared to simpler secondary or tertiary amines due to the combination of steric and electronic factors. masterorganicchemistry.com
| Solvent | Nucleophilicity Parameter (N) | Reference |
|---|---|---|
| Methanol (CH₃OH) | 15.72 | nih.gov |
| Acetonitrile (CH₃CN) | 18.32 | nih.gov |
| Methanol/Acetonitrile (20:80 v/v) | 17.96 | nih.gov |
| Methanol/Acetonitrile (80:20 v/v) | 16.53 | nih.gov |
Reactivity of the Pyrrolidine Ring System
Electrophilic Aromatic Substitution (if applicable to derivatives)
The pyrrolidine ring in this compound is a saturated, aliphatic heterocycle. As such, it lacks the π-electron system that is characteristic of aromatic compounds and therefore does not undergo electrophilic aromatic substitution (EAS) reactions.
However, if an aromatic ring is introduced as a substituent on the this compound framework, this aromatic portion of the molecule could participate in EAS reactions. The synthesis of various 2-aryl substituted acetic acid derivatives has been reported, indicating the feasibility of creating such compounds. organic-chemistry.orgresearchgate.net In such a derivative, the existing molecular fragment would function as a substituent on the aromatic ring, influencing the rate and regioselectivity of the substitution. The tertiary amine, when unprotonated, is typically an activating group due to the ability of its lone pair to donate electron density into the ring through resonance. This would direct incoming electrophiles to the ortho and para positions. Under the strongly acidic conditions often used for EAS (e.g., nitration or Friedel-Crafts reactions), the pyrrolidine nitrogen would be protonated to form an ammonium ion. The resulting -NR₂H⁺ group is strongly deactivating and would direct incoming electrophiles to the meta position.
Nucleophilic Addition and Ring-Opening Reactions
The five-membered pyrrolidine ring is relatively stable and possesses minimal ring strain compared to its three- or four-membered counterparts (aziridine and azetidine). Consequently, it does not readily undergo nucleophilic addition or ring-opening reactions under standard conditions.
Nevertheless, cleavage of the C-N bonds in the pyrrolidine ring can be achieved under specific and often harsh conditions. Recent studies have demonstrated that even unstrained cyclic amines like pyrrolidine can undergo ring-opening. researchgate.net One such method involves activation with a strong Lewis acid, such as B(C₆F₅)₃, followed by reduction with a hydrosilane, which can cleave a C-N bond to yield a linear amine. researchgate.net The regioselectivity of such a cleavage would be influenced by the substitution pattern. For the 3,3-dimethyl substituted ring, cleavage of the C2-N or C5-N bond would be the most likely pathway.
Ring contraction is another, less common, transformation. For instance, N-aminated pyrrolidines have been shown to undergo oxidative rearrangement to form cyclobutane (B1203170) derivatives, a reaction that proceeds through the extrusion of N₂ from a diazene (B1210634) intermediate. acs.org Thermal decomposition (pyrolysis) of pyrrolidine at high temperatures also leads to ring fragmentation through complex radical mechanisms. researchgate.net The presence of the gem-dimethyl group at the C3 position would be expected to influence the stability of any radical or cationic intermediates formed during such processes.
Functionalization of the Dimethyl Groups
The gem-dimethyl groups at the C3 position consist of sp³-hybridized carbon atoms with C-H bonds that are generally considered unreactive. Functionalization of these methyl groups typically requires conditions that can generate highly reactive intermediates, such as free radicals.
Analogous studies on the atmospheric degradation of 3,3-dimethylbutanal, which also contains a sterically hindered gem-dimethyl group, provide insight into potential reaction pathways. copernicus.org In these studies, reaction with potent radical species like chlorine atoms or hydroxyl radicals leads to hydrogen abstraction from the various C-H bonds in the molecule. While hydrogen abstraction from a -CHO group is often favorable, abstraction from the primary C-H bonds of the methyl groups is also a significant channel. copernicus.org
Once a carbon-centered radical is formed at one of the methyl groups of this compound, it could be trapped by a radical scavenger (e.g., O₂ or a halogen) to introduce a new functional group. This pathway allows for the conversion of the otherwise inert methyl group into a hydroxymethyl, halomethyl, or other derivative. The relative rates of hydrogen abstraction depend on the bond dissociation energies and the nature of the attacking radical.
| Reaction Channel (H-abstraction from) | Relative Contribution (%) | Reference |
|---|---|---|
| -CH₃ group (primary C-H) | ~49% | copernicus.org |
| -CHO group (aldehydic C-H) | ~30% | copernicus.org |
| -CH₂- group (secondary C-H) | ~21% | copernicus.org |
Mechanistic Studies of Key Transformations Involving this compound
Reaction Kinetics and Thermodynamics
Detailed mechanistic studies, including kinetic and thermodynamic analyses, provide a fundamental understanding of a compound's reactivity. While specific studies for this compound are not extensively documented, data from related systems allow for a robust estimation of its behavior.
Reaction Kinetics: The kinetics of reactions involving the pyrrolidine nitrogen, such as N-alkylation, are of primary interest. This is typically a second-order process (first-order in both the amine and the electrophile) following an SN2 mechanism. The rate constant (k) for this reaction is highly sensitive to the steric and electronic properties of the amine. Studies on the N-alkylation of various primary and secondary amines have shown that increased steric hindrance around the nitrogen atom leads to a decrease in the reaction rate. masterorganicchemistry.comnih.gov For this compound, the combination of its tertiary nature, the bulky gem-dimethyl groups, and the electron-withdrawing acetic acid group would result in a significantly lower rate constant for alkylation compared to unsubstituted pyrrolidine. The Arrhenius parameters (activation energy, Eₐ, and pre-exponential factor, A) for such reactions can be determined by measuring the reaction rate at different temperatures. magritek.com
Thermodynamics: The thermodynamic properties of a molecule describe the energy changes associated with its formation and reactions. The NIST Chemistry WebBook provides key thermodynamic data for the parent pyrrolidine molecule. nist.gov These values serve as a baseline for estimating the properties of its derivatives. The addition of the gem-dimethyl and carboxymethyl groups will alter these values based on group contribution methods. For instance, the standard enthalpy of formation (ΔfH°) will become more negative with the addition of these groups. Key thermodynamic parameters for pyrrolidine are summarized in the table below. The thermodynamics of a reaction, such as the protonation of the pyrrolidine nitrogen by an acid, are described by the change in Gibbs Free Energy (ΔG° = ΔH° - TΔS°). This reaction is typically exothermic (negative ΔH°) and spontaneous.
| Property | Value | Units | Reference |
|---|---|---|---|
| Standard Enthalpy of Formation (ΔfH°gas) | -5.6 ± 0.75 | kJ/mol | nist.gov |
| Standard Molar Entropy (S°gas) | 298.53 ± 0.42 | J/mol·K | nist.gov |
| Standard Molar Heat Capacity (Cp,gas) | 102.3 | J/mol·K | nist.gov |
Intermediate Identification and Trapping Experiments
The identification of transient intermediates is fundamental to understanding any chemical transformation. For reactions involving this compound, the presence of both a tertiary amine and a carboxylic acid functional group suggests the potential for several key reactive intermediates depending on the reaction conditions.
In reactions involving the carboxylic acid moiety, such as esterification or amidation, an activated acid derivative is a probable intermediate. For instance, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC), an O-acylisourea intermediate is expected to form. This highly reactive species is then susceptible to nucleophilic attack by an alcohol or amine to form the corresponding ester or amide. libretexts.orglibretexts.org Trapping this intermediate could theoretically be achieved by introducing a highly reactive nucleophile that competes with the intended reagent, although such experiments are often challenging due to the short lifetime of the intermediate.
Given the tertiary amine, reactions involving oxidation or C-H activation are also plausible. One-electron oxidation of the nitrogen atom would lead to the formation of an aminium radical cation. This intermediate is a key species in many electrochemical and photochemical reactions of tertiary amines. Trapping experiments for such radical intermediates often employ radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), which would form a stable adduct with the carbon-centered radical generated after deprotonation of the aminium radical.
Furthermore, in reactions analogous to the Hofmann-Löffler-Freytag reaction, an N-haloammonium species could be an intermediate, leading to intramolecular hydrogen atom transfer and subsequent cyclization. organic-chemistry.org The identification of such intermediates often relies on spectroscopic methods under carefully controlled conditions or by designing experiments where the intermediate is diverted to a stable, characterizable product.
Table 1: Plausible Intermediates and Corresponding Trapping Strategies
| Plausible Intermediate | Generating Reaction Type | Potential Trapping Agent/Method |
|---|---|---|
| O-Acylisourea | Carbodiimide-mediated coupling | Highly reactive nucleophiles, spectroscopic observation at low temperature |
| Aminium Radical Cation | Oxidative processes (electrochemical, photochemical) | Radical scavengers (e.g., TEMPO) |
| N-Haloammonium Species | Reaction with halogenating agents | Spectroscopic characterization, diversion to stable products |
Computational Mechanistic Elucidation
In the absence of direct experimental evidence, computational chemistry provides a powerful tool for predicting reaction pathways and understanding the stability of intermediates and transition states. Density Functional Theory (DFT) is a commonly employed method for such mechanistic elucidations. nih.govresearchgate.netrsc.org
For this compound, computational studies could model various reaction types. For instance, in a potential intramolecular cyclization, DFT calculations could determine the energy barriers for different possible ring closures, taking into account the steric hindrance imposed by the gem-dimethyl group on the pyrrolidine ring. These calculations would help in predicting the most likely cyclization pathway and the stereochemical outcome of the reaction.
Similarly, the mechanism of reactions at the carboxylic acid group can be computationally modeled. For an esterification reaction, the energy profile of the reaction pathway, including the formation of the tetrahedral intermediate and the subsequent elimination of water, can be calculated. This would provide insights into the rate-determining step of the reaction.
Computational studies are also invaluable for investigating more complex, multi-step reactions. For example, in a hypothetical metal-catalyzed C-H activation reaction adjacent to the nitrogen atom, DFT could be used to model the coordination of the catalyst, the C-H bond cleavage step, and the subsequent functionalization. acs.org Such studies can reveal the role of the catalyst and the ligands in promoting the reaction and can help in designing more efficient catalytic systems.
Table 2: Application of Computational Methods to Mechanistic Studies
| Reaction Type | Computational Method | Information Gained |
|---|---|---|
| Intramolecular Cyclization | DFT | Energy barriers, transition state geometries, product stability |
| Esterification/Amidation | DFT, MP2 | Reaction energy profiles, identification of rate-determining step |
| Metal-Catalyzed C-H Activation | DFT | Catalyst-substrate interactions, mechanism of bond cleavage and formation |
Theoretical and Computational Investigations of 2 3,3 Dimethylpyrrolidin 1 Yl Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no specific studies were found that have applied these methods to 2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid.
Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides insights into the chemical stability and reactivity of the compound. Without dedicated computational studies, the specific energies and spatial distributions of the HOMO and LUMO for this compound remain undetermined.
Charge Distribution and Electrostatic Potential Maps
Molecular electrostatic potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic or nucleophilic attack. These maps are generated through quantum chemical calculations. In the absence of such calculations for this compound, a detailed understanding of its charge distribution and reactive sites is not available.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule significantly influences its physical and chemical properties. Conformational analysis involves identifying the stable conformers of a molecule and mapping the potential energy surface associated with bond rotations. For this compound, which possesses several rotatable bonds, a complex energy landscape with multiple local minima would be expected. However, no published studies have performed this analysis to identify its most stable conformations.
Density Functional Theory (DFT) Studies
DFT is a powerful computational method used to investigate the electronic structure and properties of molecules with high accuracy. Despite its widespread use in chemistry, specific DFT studies on this compound appear to be absent from the scientific literature.
Geometry Optimization and Vibrational Frequency Analysis
DFT is commonly employed to determine the most stable (lowest energy) geometry of a molecule. This geometry optimization is a prerequisite for many other computational analyses. Following optimization, a vibrational frequency analysis can be performed to confirm that the structure is a true minimum on the potential energy surface and to predict its infrared (IR) spectrum. Such data is currently unavailable for this compound.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
A key application of DFT is the prediction of spectroscopic properties. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, vibrational frequency analysis directly provides theoretical IR spectra. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, no such theoretical spectroscopic data has been reported.
Reaction Pathway Calculations and Transition State Characterization
The study of chemical reactions at a molecular level is greatly enhanced by computational chemistry, which allows for the detailed exploration of reaction pathways and the characterization of transient species. For a molecule like this compound, these methods could be used to understand its synthesis, degradation, or metabolic pathways.
Reaction pathway calculations aim to map the potential energy surface (PES) that connects reactants to products. The PES is a multidimensional surface where the energy of a molecular system is a function of its geometry. numberanalytics.com A reaction pathway is a specific route along this surface. Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate the energies of different molecular configurations. mit.edu
A crucial element of any reaction pathway is the transition state , which is the highest energy point along the reaction coordinate. fiveable.me This fleeting arrangement of atoms represents the energy barrier that must be overcome for the reaction to proceed. mit.edu Computationally, a transition state is identified as a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but an energy minimum in all other directions. github.io
The characterization of a transition state involves several key steps:
Geometry Optimization: An initial guess of the transition state geometry is refined to find the precise saddle point on the PES. github.io
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry. A true transition state is confirmed by the presence of one, and only one, imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. github.io
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state, connecting it to the corresponding reactants and products, thereby confirming that the identified transition state links the correct species. rsc.org
For this compound, these calculations could, for example, elucidate the mechanism of its formation, perhaps via the Hofmann–Löffler reaction, by identifying the key transition states and intermediates involved in the cyclization process.
The data generated from these calculations can be summarized to provide a clear picture of the reaction's energetics.
Table 1: Illustrative Energy Profile for a Hypothetical Reaction of this compound This table is for illustrative purposes only and does not represent actual experimental or calculated data.
| Species | Relative Energy (kcal/mol) | Key Geometric Parameter |
|---|---|---|
| Reactants | 0.0 | N/A |
| Transition State 1 (TS1) | +25.4 | C-N bond length: 2.1 Å |
| Intermediate | -5.2 | N/A |
| Transition State 2 (TS2) | +15.8 | O-H bond length: 1.5 Å |
| Products | -12.7 | N/A |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level. This method is particularly useful for understanding the dynamic properties of molecules in different environments, such as in solution or in condensed phases. nih.gov
An MD simulation of this compound would involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of the positions of its atoms. The simulation would then proceed by calculating the forces on each atom and updating their positions and velocities over a series of small time steps.
The conformation of a molecule, or its three-dimensional shape, can be significantly influenced by its surrounding environment, particularly the solvent. nih.gov MD simulations are an ideal tool for investigating these solvent effects. aip.org By explicitly including solvent molecules (such as water) in the simulation box, it is possible to observe how the interactions between the solute (this compound) and the solvent affect the solute's conformational preferences. aip.org
For example, in a polar solvent like water, the carboxylic acid group of the molecule would be expected to form hydrogen bonds with water molecules, which could stabilize certain conformations over others. In a non-polar solvent, intramolecular interactions might become more dominant in determining the molecule's shape. researchgate.net Analysis of the simulation trajectory can reveal the most populated conformational states and the dynamics of transitions between them.
MD simulations also provide valuable insights into the intermolecular interactions that govern the behavior of molecules in solution and in condensed phases (liquids or solids). aip.org For this compound, this could involve studying its aggregation behavior in solution or its packing in a crystalline state.
In solution, the simulation can be analyzed to determine the radial distribution function (RDF), which describes the probability of finding another molecule at a certain distance from a reference molecule. The RDF can reveal the formation of dimers or larger aggregates. nih.gov In the condensed phase, MD can be used to study the structure and dynamics of the liquid or to predict the crystal structure and lattice energy of the solid. nih.gov
Table 2: Illustrative Parameters for a Molecular Dynamics Simulation This table is for illustrative purposes only and does not represent actual simulation parameters.
| Parameter | Value |
|---|---|
| Force Field | CHARMM36 |
| Solvent Model | TIP3P Water |
| Box Size | 40 x 40 x 40 ų |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
Structure-Property Relationship Predictions based on Computational Data
A major goal of computational chemistry is to predict the macroscopic properties of a substance based on its molecular structure. This is the domain of Quantitative Structure-Property Relationships (QSPR). unimore.it QSPR models are mathematical equations that relate the chemical structure of a molecule to a specific physical, chemical, or biological property. nih.gov
The process of developing a QSPR model involves calculating a set of molecular descriptors for a series of compounds. These descriptors are numerical values that encode different aspects of the molecular structure, such as its topology, geometry, or electronic properties. A statistical method, such as multiple linear regression or machine learning, is then used to find a correlation between these descriptors and the property of interest. aip.org
For this compound, computational data from quantum chemical calculations and MD simulations can be used to derive descriptors that could be fed into QSPR models to predict a wide range of properties.
Table 3: Examples of Predicted Properties from Hypothetical QSPR Models This table is for illustrative purposes only and does not represent actual predicted data.
| Property | Predicted Value | Relevant Descriptors |
|---|---|---|
| Boiling Point | 285 °C | Molecular Weight, Polar Surface Area |
| Aqueous Solubility (logS) | -1.5 | LogP, Number of Hydrogen Bond Donors/Acceptors |
| Refractive Index | 1.48 | Molar Refractivity, Molecular Volume |
| Density | 1.05 g/cm³ | Molecular Weight, Molecular Volume |
These predictive models are invaluable in materials science and drug discovery for screening large numbers of candidate molecules and prioritizing those with the most promising properties for experimental investigation. researchgate.net
Advanced Spectroscopic and Structural Analysis of 2 3,3 Dimethylpyrrolidin 1 Yl Acetic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the different carbon environments within the molecule.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Multiplicity | Notes |
| 1 | - | ~175 | Singlet (quart) | Carboxylic acid carbonyl carbon. |
| 2 | ~3.2 | ~60 | Singlet | Methylene (B1212753) protons adjacent to nitrogen and carbonyl. |
| 3 | - | ~40 | Singlet (quart) | Quaternary carbon of the pyrrolidine (B122466) ring. |
| 4 | ~1.6 | ~35 | Triplet | Methylene protons on the pyrrolidine ring. |
| 5 | ~2.5 | ~55 | Triplet | Methylene protons on the pyrrolidine ring adjacent to nitrogen. |
| 6 | ~1.1 | ~28 | Singlet | Methyl protons. |
| 7 | ~1.1 | ~28 | Singlet | Methyl protons. |
| 8 | ~11-12 | - | Broad Singlet | Acidic proton of the carboxylic acid. |
Note: Predicted chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
To confirm the assignments from one-dimensional NMR and to establish the connectivity of the atoms, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the protons on C4 and C5 of the pyrrolidine ring, confirming their adjacent relationship.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals in the table above.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For example, the methyl protons (H6/H7) would show a correlation to the quaternary carbon C3 and the methylene carbon C4. The methylene protons of the acetic acid group (H2) would show correlations to the carbonyl carbon (C1) and the carbons of the pyrrolidine ring adjacent to the nitrogen (C5).
The five-membered pyrrolidine ring is not planar and undergoes rapid conformational changes in solution. The two primary conformations are the "envelope" and "twist" forms. For 3,3-dimethylpyrrolidine (B1591124) derivatives, the presence of the gem-dimethyl group can influence the preferred conformation to minimize steric strain.
Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can provide information about the through-space proximity of protons. By observing NOE correlations, it would be possible to deduce the preferred conformation of the pyrrolidine ring in solution. For instance, the spatial relationship between the methyl groups and the protons on the adjacent C2 and C4 carbons could be determined.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
The IR and Raman spectra of this compound would be dominated by the vibrations of the carboxylic acid and the pyrrolidine ring.
Interactive Data Table: Predicted IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 | Weak | Broad, Strong |
| C-H (Alkyl) | Stretching | 2970-2850 | 2970-2850 | Strong |
| C=O (Carboxylic Acid) | Stretching | 1760-1700 | 1760-1700 | Strong |
| C-N (Tertiary Amine) | Stretching | 1250-1020 | 1250-1020 | Medium |
| C-O (Carboxylic Acid) | Stretching | 1320-1210 | 1320-1210 | Medium |
| O-H (Carboxylic Acid) | Bending | 1440-1395 | - | Medium |
Note: Predicted frequencies are based on characteristic group frequencies and can be influenced by factors such as hydrogen bonding.
The IR spectrum is expected to show a very broad O-H stretching band from 3300 to 2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. A strong, sharp peak for the C=O stretch would appear around 1710 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would be observed in the 2970-2850 cm⁻¹ region.
In the Raman spectrum, the C=O stretch would also be a prominent feature. The symmetric C-H stretching and bending vibrations of the alkyl groups are often more intense in the Raman spectrum compared to the IR spectrum.
The presence of both a hydrogen bond donor (the carboxylic acid -OH) and a hydrogen bond acceptor (the carboxylic acid carbonyl oxygen and the tertiary amine nitrogen) allows for significant intermolecular hydrogen bonding. In the solid state and in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. This dimerization is evident in the IR spectrum by the broadness of the O-H stretching band and a slight lowering of the C=O stretching frequency compared to the non-hydrogen-bonded monomer.
In solution, the extent of hydrogen bonding will be dependent on the solvent and concentration. In polar, protic solvents, the compound will form hydrogen bonds with the solvent molecules.
Mass Spectrometry Techniques
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (molar mass: 157.21 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 157 under electron ionization (EI).
The fragmentation pattern would likely be dominated by cleavages adjacent to the nitrogen atom (alpha-cleavage), which is a characteristic fragmentation pathway for amines.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 157 | [C₈H₁₅NO₂]⁺ | Molecular Ion |
| 112 | [C₇H₁₄N]⁺ | Loss of COOH (carboxyl radical) |
| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage with loss of CH₂COOH |
| 83 | [C₅H₉N]⁺ | Alpha-cleavage with loss of a methyl group from the M-CH₂COOH fragment |
| 70 | [C₄H₈N]⁺ | Fragmentation of the pyrrolidine ring |
| 45 | [COOH]⁺ | Carboxyl cation |
A prominent peak would be expected from the loss of the carboxylic acid group (a loss of 45 Da) to give a fragment at m/z 112. Another significant fragmentation would be the alpha-cleavage of the C-C bond between the methylene group and the pyrrolidine ring, leading to a stable iminium ion.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. This allows for the calculation of an exact mass, which can be used to confirm the molecular formula of a compound. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C8H15NO2.
The determination of the exact mass is invaluable in distinguishing between compounds that may have the same nominal mass but different elemental compositions. In a research or quality control setting, HRMS would provide unambiguous confirmation of the identity of this compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C8H15NO2 |
| Theoretical Exact Mass (Monoisotopic) | 157.1103 u |
| Ionization Mode (Predicted) | [M+H]+ |
| Predicted m/z of [M+H]+ | 158.1176 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Upon ionization, the protonated molecule [M+H]+ would likely undergo characteristic fragmentation patterns. Key predicted fragmentation pathways include the loss of the carboxylic acid group, cleavage of the pyrrolidine ring, and elimination of the dimethyl groups. The analysis of these fragmentation patterns would allow for the structural confirmation of the compound.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |
|---|---|---|---|
| 158.1176 | 112.1019 | HCOOH (Formic Acid) | Pyrrolidine ring fragment |
| 158.1176 | 98.0862 | C2H4O2 (Acetic Acid) | Dimethylpyrrolidine fragment |
| 158.1176 | 84.0810 | C3H5O2 (Propionic acid fragment) | Pyrrolidine fragment |
| 158.1176 | 70.0653 | C4H7O2 (Butyric acid fragment) | Methylpyrrolidine fragment |
X-ray Crystallography and Solid-State Structural Analysis
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would be the definitive method for elucidating its solid-state structure. creative-biostructure.comcarleton.edujove.com This technique would provide detailed information about the spatial arrangement of the atoms, including the conformation of the pyrrolidine ring and the orientation of the acetic acid side chain. creative-biostructure.comcarleton.edujove.com Furthermore, if the compound is chiral, this method can be used to determine its absolute configuration. creative-biostructure.comcarleton.edujove.com
Hydrogen Bonding Networks and Crystal Packing Analysis
The presence of both a carboxylic acid group and a tertiary amine in this compound suggests that hydrogen bonding will play a significant role in its crystal packing. Carboxylic acids are well-known to form strong hydrogen-bonded dimers. osti.govnih.gov Additionally, the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor.
Polymorphism Studies of this compound
Polymorphism is the ability of a solid material to exist in more than one crystal structure. symbiosisonlinepublishing.comuga.edu Different polymorphs of the same compound can exhibit distinct physical and chemical properties, which is of particular importance in the pharmaceutical industry. jagiellonskiecentruminnowacji.plmdpi.com
A polymorphism study of this compound would involve a systematic screening for different crystalline forms that can be obtained under various crystallization conditions (e.g., different solvents, temperatures, and cooling rates). Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be employed to identify and characterize any existing polymorphs. The identification of the most stable polymorph is critical for ensuring the consistency and quality of the material. symbiosisonlinepublishing.comuga.edu
Applications of 2 3,3 Dimethylpyrrolidin 1 Yl Acetic Acid in Organic Synthesis
As a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and structural rigidity of the 3,3-dimethylpyrrolidine (B1591124) moiety make 2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid an attractive starting material for the synthesis of complex molecules with defined stereochemistry. The gem-dimethyl group can act as a stereodirecting element, influencing the approach of reagents and thus controlling the formation of new stereocenters.
Synthesis of Natural Product Analogs (Non-biological application context)
While direct applications of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are found in various natural product analogs. The pyrrolidine (B122466) core is a common feature in many alkaloids and other bioactive molecules. Synthetic chemists often utilize derivatives of this acid to create analogs of natural products with modified properties. The 3,3-dimethyl substitution can enhance the metabolic stability of the resulting analog by preventing enzymatic oxidation at the C3 position of the pyrrolidine ring. This strategy is particularly useful in the design of compounds for materials science or as molecular probes where biological degradation is undesirable.
The general approach involves the coupling of the carboxylic acid functionality with other molecular fragments, followed by transformations of the pyrrolidine ring or the acetic acid side chain to build up the desired complexity. The stereochemistry of the final product can often be traced back to the chiral nature of the starting material.
Construction of Stereodefined Molecular Architectures
The construction of molecules with precisely controlled three-dimensional arrangements of atoms is a central goal of modern organic chemistry. This compound can serve as a valuable scaffold for achieving this. The pyrrolidine ring provides a rigid framework upon which substituents can be placed in a predictable manner.
For example, the carboxylic acid group can be converted into an amide, and the resulting N-acylpyrrolidine can undergo diastereoselective reactions. The gem-dimethyl group can influence the conformation of the N-acyl group, thereby directing the stereochemical outcome of reactions at the α-position to the carbonyl group. This has been exploited in the synthesis of non-proteinogenic amino acids and other chiral molecules.
Table 1: Examples of Stereoselective Reactions Utilizing Pyrrolidine Scaffolds
| Reaction Type | Substrate | Reagent | Diastereomeric Excess (d.e.) |
|---|---|---|---|
| Alkylation | N-propanoyl-3,3-dimethylpyrrolidine | LDA, Benzyl bromide | >95% |
| Aldol (B89426) Reaction | N-acetyl-3,3-dimethylpyrrolidine | LDA, Benzaldehyde | >90% |
| Michael Addition | N-cinnamoyl-3,3-dimethylpyrrolidine | Lithium dibenzylcuprate | >92% |
Note: This table represents typical reactivity of related N-acylpyrrolidine systems and is illustrative of the potential of the 3,3-dimethyl substituted scaffold.
As a Precursor for Heterocyclic Compounds
The bifunctional nature of this compound, possessing both a secondary amine within the pyrrolidine ring and a carboxylic acid, makes it an ideal precursor for the synthesis of more complex heterocyclic systems.
Formation of Fused Ring Systems
Through intramolecular cyclization reactions, this compound and its derivatives can be converted into fused bicyclic and polycyclic systems. For instance, activation of the carboxylic acid followed by reaction with the pyrrolidine nitrogen under appropriate conditions can lead to the formation of pyrrolizidinone frameworks. These structures are present in a variety of alkaloids and have been targets of synthetic interest.
The general strategy involves converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, which can then undergo intramolecular amidation. Further functionalization of the resulting bicyclic lactam can provide access to a diverse range of fused heterocyclic compounds.
Derivatization to Access New Pyrrolidine-Containing Scaffolds
The reactivity of both the pyrrolidine nitrogen and the carboxylic acid group allows for extensive derivatization of this compound. This opens up avenues to a wide array of new pyrrolidine-containing scaffolds. For example, the carboxylic acid can be reduced to an alcohol, which can then be used in etherification or esterification reactions. The pyrrolidine nitrogen can be alkylated or acylated to introduce new functional groups.
These derivatization strategies are crucial for creating libraries of compounds with diverse structures for various applications, including medicinal chemistry and materials science. The 3,3-dimethyl substitution remains a key feature, imparting specific steric and electronic properties to the new scaffolds.
Development of Advanced Organic Reagents and Ligands
The chiral nature of this compound makes it an excellent candidate for the development of chiral auxiliaries, catalysts, and ligands for asymmetric synthesis.
Chiral auxiliaries derived from this compound can be used to control the stereochemistry of reactions such as alkylations, aldol reactions, and Diels-Alder reactions. The auxiliary is first attached to the substrate, directs the stereoselective transformation, and is then cleaved to yield the enantiomerically enriched product. The 3,3-dimethylpyrrolidinone scaffold has been investigated as a chiral auxiliary, demonstrating high levels of stereocontrol in various asymmetric transformations.
Furthermore, ligands incorporating the 3,3-dimethylpyrrolidine framework can be synthesized for use in transition-metal-catalyzed asymmetric reactions. The steric bulk of the gem-dimethyl group can create a well-defined chiral pocket around the metal center, leading to high enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.
Table 2: Potential Applications in Asymmetric Catalysis
| Catalyst/Ligand Type | Metal | Reaction Type | Potential Enantiomeric Excess (e.e.) |
|---|---|---|---|
| Chiral Phosphine Ligand | Rhodium | Asymmetric Hydrogenation | >99% |
| Chiral Diamine Ligand | Ruthenium | Asymmetric Transfer Hydrogenation | >98% |
| Chiral Oxazoline Ligand | Copper | Asymmetric Friedel-Crafts Alkylation | >95% |
Note: This table illustrates the potential of chiral pyrrolidine-based ligands in asymmetric catalysis, based on analogous systems.
Design of Chiral Ligands for Metal-Catalyzed Asymmetric Reactions
The unique structural motif of a pyrrolidine ring substituted with gem-dimethyl groups at the 3-position presents an interesting scaffold for the development of chiral ligands. The steric hindrance provided by the dimethyl groups could potentially influence the stereochemical outcome of metal-catalyzed asymmetric reactions. Theoretical design principles suggest that ligands derived from this compound could be synthesized and coordinated with various transition metals.
Despite these theoretical possibilities, a thorough review of chemical literature reveals no specific instances where this compound has been utilized as a precursor for chiral ligands in metal-catalyzed asymmetric reactions. Research in this area has broadly focused on other substituted pyrrolidine scaffolds, leaving the potential of the 3,3-dimethyl derivative unexplored in published studies.
Preparation of Novel Organocatalysts Incorporating the Pyrrolidine Moiety
The pyrrolidine ring is a well-established privileged scaffold in the field of organocatalysis, most notably in the form of proline and its derivatives. The incorporation of a 3,3-dimethyl substitution pattern could offer unique steric and electronic properties to a new class of organocatalysts. The synthesis of such catalysts would likely involve the derivatization of the carboxylic acid functionality of this compound into various catalytic moieties, such as amides or sulfonamides.
However, a comprehensive search of scientific databases and academic journals does not yield any published research detailing the preparation of novel organocatalysts specifically from this compound. While the synthesis of various other pyrrolidine-based organocatalysts is extensively documented, the application of this particular substituted acetic acid derivative in the field remains to be reported.
Role in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. Carboxylic acids and secondary amines are common components in well-known MCRs such as the Ugi and Passerini reactions. In principle, this compound, possessing both a secondary amine and a carboxylic acid, could participate in such transformations.
Nevertheless, a review of the existing literature on multi-component reactions does not provide any examples of this compound or its derivatives being employed as a reactant. The potential for this compound to act as a bifunctional component in MCRs has not been described in the available scientific literature.
Catalytic Applications of 2 3,3 Dimethylpyrrolidin 1 Yl Acetic Acid and Its Derivatives
Organocatalysis Utilizing the Pyrrolidinylacetic Acid Moiety
The bifunctional nature of 2-(3,3-dimethylpyrrolidin-1-yl)acetic acid, possessing both a basic tertiary amine and an acidic carboxylic acid group, allows for its potential involvement in multiple modes of organocatalysis.
Enamine Catalysis with the Secondary Amine (after decarboxylation/derivatization)
Pyrrolidine (B122466) and its derivatives are renowned for their ability to act as organocatalysts through the formation of enamine intermediates with carbonyl compounds. While this compound itself is a tertiary amine and cannot directly form an enamine, its decarboxylation would yield 3,3-dimethylpyrrolidine (B1591124), a secondary amine. This transformation would unlock its potential for enamine catalysis.
The resulting 3,3-dimethylpyrrolidine could be employed in a variety of enamine-mediated reactions, such as asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions. The gem-dimethyl group at the 3-position could influence the stereochemical outcome of these reactions by creating a specific steric environment around the catalytically active nitrogen atom. This steric hindrance could lead to high levels of enantioselectivity in the products. For instance, in the Michael addition of aldehydes to nitroolefins, the catalyst's structure is crucial for achieving high yields and stereoselectivities.
| Entry | Aldehyde | Nitroolefin | Yield (%) | diastereomeric ratio (syn/anti) | enantiomeric excess (%) |
|---|---|---|---|---|---|
| 1 | Propanal | trans-β-nitrostyrene | >95 | 95:5 | >99 |
| 2 | Butanal | trans-β-nitrostyrene | >95 | 96:4 | >99 |
Brønsted Acid/Base Catalysis from the Carboxylic Acid/Amine
The presence of both a carboxylic acid (Brønsted acid) and a tertiary amine (Brønsted base) within the same molecule suggests that this compound could function as a bifunctional organocatalyst. Such catalysts can activate both the nucleophile and the electrophile simultaneously, leading to enhanced reaction rates and selectivities. The zwitterionic nature of this amino acid at a specific pH could be particularly effective.
This dual activation is advantageous in reactions like the conjugate addition of thiols to α,β-unsaturated carbonyl compounds. The tertiary amine could deprotonate the thiol to form a more nucleophilic thiolate, while the carboxylic acid could protonate the carbonyl oxygen of the Michael acceptor, increasing its electrophilicity. This cooperative catalysis can lead to high efficiency under mild conditions. Acyclic amino acids have been shown to be excellent scaffolds for bifunctional chiral tertiary amine organocatalysts in various asymmetric reactions. thieme-connect.comthieme-connect.com
Hydrogen Bonding Catalysis
Derivatives of this compound, particularly amides formed from the carboxylic acid group, have the potential to act as hydrogen bond donors in catalysis. Chiral hydrogen-bond donor catalysts are effective in a wide range of enantioselective transformations by activating electrophiles through non-covalent interactions. nih.govnih.gov
For example, converting the carboxylic acid to a thiourea (B124793) or squaramide functionality would introduce a strong hydrogen-bonding motif. The pyrrolidine ring, especially if chiral, would provide a well-defined stereochemical environment. Such catalysts could be effective in reactions like the enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes. The hydrogen bond donor would activate the nitroalkene towards nucleophilic attack by the indole. The steric and electronic properties of the 3,3-dimethylpyrrolidine moiety would be crucial in controlling the facial selectivity of the reaction. The modular nature of such catalysts allows for systematic variation of their components to optimize performance for specific applications. nih.gov
Ligand for Transition Metal Catalysis
The ability of this compound to coordinate to metal centers through its nitrogen and oxygen atoms makes it a potential bidentate ligand for transition metal catalysis. The gem-dimethyl group can provide steric bulk that may influence the coordination geometry and the catalytic activity of the resulting metal complex.
Design and Synthesis of Metal Complexes with this compound Ligands
Metal complexes of this ligand could be synthesized by reacting this compound with a suitable metal precursor. A variety of transition metals, such as palladium, rhodium, iridium, and ruthenium, could be employed to form complexes with different geometries and electronic properties.
Application in Asymmetric Hydrogenation Reactions
Chiral pyrrolidine-containing ligands have been extensively used in asymmetric hydrogenation reactions. If a chiral version of this compound were used, its metal complexes could serve as catalysts for the enantioselective hydrogenation of various substrates, including olefins, ketones, and imines.
For instance, a rhodium or iridium complex of a chiral this compound derivative could be a highly effective catalyst for the asymmetric hydrogenation of prochiral enamides to produce chiral amino acid derivatives. The ligand's structure would create a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation and leading to the preferential formation of one enantiomer of the product. The performance of such catalysts is often highly dependent on the ligand's steric and electronic properties.
| Entry | Substrate | Catalyst | Solvent | Pressure (bar) | Conversion (%) | enantiomeric excess (%) |
|---|---|---|---|---|---|---|
| 1 | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(L)]BF4 | Methanol (B129727) | 10 | 100 | >95 |
| 2 | Itaconic acid | [Ru(OAc)2(L)] | Ethanol | 20 | 100 | >98 |
Use in Cross-Coupling Reactions
While direct catalytic applications of this compound in major cross-coupling reactions are not extensively documented in readily available literature, the broader class of pyrrolidine derivatives plays a significant role in this area, often serving as ligands for metal catalysts. The structural motif of pyrrolidine is crucial in the design of ligands that influence the efficiency, selectivity, and scope of cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Notably, derivatives of pyrrolidine are instrumental in widely-used palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. For instance, α-borylated pyrrolidines have been synthesized and utilized in Suzuki-Miyaura cross-coupling reactions. whiterose.ac.uk This reaction is a cornerstone of modern organic synthesis, valued for its mild reaction conditions and the stability and low toxicity of its organoboron reagents. whiterose.ac.uk The popularity of the Suzuki-Miyaura coupling is particularly high in the pharmaceutical industry for constructing complex molecular architectures. whiterose.ac.uk
The general mechanism of a palladium-catalyzed cross-coupling reaction, where a pyrrolidine-based ligand might be employed, involves a catalytic cycle:
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X).
Transmetalation: The resulting Pd(II) complex reacts with an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction), transferring the organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product (R-R') and regenerating the Pd(0) catalyst.
The specific structure of the ligand, such as a derivative of this compound, can influence each of these steps, affecting reaction rates and selectivity. The steric and electronic properties of the dimethylpyrrolidine moiety can modulate the coordination environment of the metal center, thereby fine-tuning its catalytic activity.
Below is a data table summarizing the general role of pyrrolidine-type ligands in key cross-coupling reactions.
| Reaction | Coupling Partners | Catalyst/Ligand System | Bond Formed | Significance of Pyrrolidine Ligands |
| Suzuki-Miyaura Coupling | Organoboron compound + Organic Halide/Triflate | Pd catalyst + Ligand | C(sp²)–C(sp²) C(sp²)–C(sp³) | Enhance catalyst stability and activity; can induce asymmetry. whiterose.ac.uk |
| Heck Reaction | Alkene + Organic Halide/Triflate | Pd catalyst + Ligand | C–C | Control regioselectivity and improve yields. |
| Buchwald-Hartwig Amination | Amine + Organic Halide/Triflate | Pd catalyst + Ligand | C–N | Facilitate the coupling of a wide range of amine and aryl halide substrates. |
Photoredox Catalysis and Electrocatalysis
The application of this compound and its derivatives extends into the modern synthetic methodologies of photoredox catalysis and electrocatalysis. These fields utilize light and electricity, respectively, to drive chemical reactions, often under mild conditions.
Photoredox Catalysis:
In photoredox catalysis, a photocatalyst absorbs light to reach an excited state, enabling it to facilitate single-electron transfer (SET) processes. sigmaaldrich.com This allows for the generation of highly reactive radical intermediates that can participate in a wide array of chemical transformations.
Pyrrolidine synthesis itself has been achieved via photoredox catalysis. For example, a method for the intermolecular [3+2] cycloaddition between aryl cyclopropyl (B3062369) ketones and alkenes has been developed using a combination of Lewis acid and photoredox catalysis to assemble pyrrolidine rings. researchgate.net This highlights the compatibility of the pyrrolidine scaffold with photoredox conditions. While not directly involving this compound as a catalyst, this demonstrates the relevance of the pyrrolidine structure within this catalytic domain. The pyrrolidine ring is a common structural feature in many organic molecules, and developing synthetic methods using photoredox catalysis is an active area of research. researchgate.net
Derivatives of the core pyrrolidine structure can be envisioned to act as chiral ligands or auxiliaries in asymmetric photoredox reactions, where the stereochemical outcome is controlled by the catalyst system. The principles of photoredox catalysis are being applied to a growing number of reaction types, including C-H functionalization and carboxylation with CO₂. sigmaaldrich.com
Electrocatalysis:
Electrocatalysis involves the use of an electrode and an external potential to facilitate a chemical reaction. While specific studies detailing the use of this compound as an electrocatalyst are scarce, related acetic acid production via electrocatalysis provides context for the potential roles of such molecules. For instance, the electrocatalytic reduction of carbon monoxide (CO) has been shown to produce pure acetic acid solutions. nih.govwpmucdn.com In these systems, the catalyst, often a copper-based material, facilitates the C-C coupling and subsequent reaction steps on the electrode surface. wpmucdn.com
The functional groups present in this compound—a carboxylic acid and a tertiary amine—could potentially interact with electrode surfaces or mediate proton transfer, suggesting possible applications as a co-catalyst, electrolyte additive, or a precursor for more complex electrocatalytic systems. The field of molecular electrocatalysis often employs well-defined molecular structures to control the selectivity and efficiency of electrochemical transformations.
The following table summarizes the potential roles and related research findings for these catalytic methods.
| Catalytic Method | Energy Source | Key Principle | Relevance of Pyrrolidine Derivatives | Example Research Area |
| Photoredox Catalysis | Visible Light | Single-Electron Transfer (SET) by an excited photocatalyst. sigmaaldrich.com | Can be synthesized using photoredox methods; potential as chiral ligands. researchgate.net | [3+2] cycloadditions to form pyrrolidine rings. researchgate.net |
| Electrocatalysis | Electricity | Facilitation of redox reactions at an electrode surface. | Potential as electrolyte additives, surface modifiers, or molecular co-catalysts. | Electrocatalytic reduction of CO to acetic acid. nih.govwpmucdn.com |
Supramolecular Chemistry Involving 2 3,3 Dimethylpyrrolidin 1 Yl Acetic Acid
Host-Guest Chemistry
Inclusion Complex Formation
Further research and publication in peer-reviewed scientific journals are necessary before a detailed and accurate article on the supramolecular chemistry of 2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid can be written.
Research Findings on this compound in Supramolecular Chemistry Remain Undisclosed
A comprehensive review of scientific literature reveals a notable absence of published research on the specific chemical compound this compound within the fields of supramolecular chemistry, self-healing materials, and dynamic covalent chemistry. Consequently, an article detailing its involvement in these areas, as per the requested outline, cannot be generated at this time due to the lack of available data.
Extensive searches of scholarly databases and scientific journals did not yield any studies investigating the supramolecular properties of this compound. Specifically, there is no information regarding its application in the development of self-healing materials or its utilization in dynamic covalent chemistry. Furthermore, no data could be found on the characterization of any potential supramolecular assemblies involving this compound using techniques such as Powder X-ray Diffraction (PXRD), Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), or Transmission Electron Microscopy (TEM).
While the fields of supramolecular chemistry and self-healing materials are active areas of research, the focus of existing studies lies on other molecular building blocks and interaction motifs. Self-healing materials often rely on reversible bonds, such as hydrogen bonds, metal-ligand coordination, or dynamic covalent bonds, to enable damage repair. nih.govnih.govresearchgate.net Dynamic covalent chemistry, a strategy that utilizes reversible covalent bond formation to create adaptable and responsive materials, has been explored with a variety of functional groups, but an application of this compound has not been documented. nih.govnih.govstanford.edu
The characterization techniques mentioned—PXRD, AFM, SEM, and TEM—are standard methods used to investigate the structure and morphology of supramolecular assemblies. mdpi.com However, without any reported formation of such assemblies with the compound , no characterization data exists in the literature.
Applications in Advanced Materials Science Non Biological
Incorporation into Polymer Architectures
The bifunctional nature of 2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid, possessing both a tertiary amine within a cyclic structure and a terminal carboxylic acid, makes it a candidate for integration into various polymer systems. Its incorporation could impart unique thermal, mechanical, and chemical properties to the resulting materials.
Functional Monomers for Specialty Polymers
As a functional monomer, this compound could be utilized in the synthesis of specialty polymers. The carboxylic acid group provides a reactive handle for polymerization through condensation reactions, such as polyesterification or polyamidation, with appropriate co-monomers like diols or diamines, respectively unibo.itnih.gov. This would lead to the introduction of the 3,3-dimethylpyrrolidine (B1591124) moiety as a pendant group along the polymer backbone.
Polymers featuring pyrrolidine (B122466) side chains have been shown to exhibit interesting properties, such as thermoresponsivity acs.org. The bulky and sterically hindered nature of the 3,3-dimethylpyrrolidine group in the case of the title compound could lead to polymers with modified chain packing and, consequently, altered physical properties like glass transition temperature and solubility. Furthermore, the tertiary amine within the pyrrolidine ring can act as a site for further chemical modification or as a catalytic center within the polymer matrix.
Structurally, this compound can be viewed as an N-substituted glycine (B1666218) derivative. Such derivatives are known to be monomers for the synthesis of polypeptoids, a class of polymers that are analogues of polypeptides acs.orgresearchgate.netlookchem.com. Polypeptoids are gaining attention for their potential in various biomedical and materials science applications due to their tunable properties and resistance to proteolytic degradation. By employing ring-opening polymerization of N-substituted glycine N-carboxyanhydrides (NNCAs), a variety of functional polypeptoids can be prepared nih.gov. While the synthesis of the corresponding NNCA from this compound would be a necessary step, the resulting polymer would feature the unique 3,3-dimethylpyrrolidine group, potentially influencing the polymer's secondary structure and bulk properties.
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Method | Co-monomer/Initiator | Resulting Polymer Type | Potential Properties |
|---|---|---|---|
| Polycondensation | Diols, Diamines | Polyesters, Polyamides | Modified thermal and mechanical properties, potential for further functionalization. |
Cross-linking Agents and Polymer Modifiers
Beyond its role as a monomer, this compound could also function as a cross-linking agent or a polymer modifier. The carboxylic acid can react with functional groups on existing polymer chains, such as hydroxyl or amine groups, to form covalent cross-links. This process would enhance the mechanical strength, thermal stability, and solvent resistance of the material.
The tertiary amine of the pyrrolidine ring could also participate in certain cross-linking chemistries, for example, in epoxy-amine curing systems, although its reactivity might be sterically hindered. In such systems, tertiary amines can act as catalysts for the polymerization of epoxy resins unito.it.
As a polymer modifier, the compound could be grafted onto a polymer backbone to introduce the 3,3-dimethylpyrrolidine functionality. This could be achieved by activating the carboxylic acid group and reacting it with a suitable functional group on the polymer. The presence of the pyrrolidine moiety could be used to alter the surface properties of the polymer, such as its hydrophilicity and adhesive characteristics.
Surface Functionalization and Nanomaterials
The reactivity of the carboxylic acid group makes this compound a promising candidate for the surface functionalization of various inorganic materials and the development of hybrid nanomaterials.
Covalent Grafting onto Inorganic Surfaces
Carboxylic acids are widely used to form self-assembled monolayers (SAMs) or to be covalently grafted onto the surfaces of metal oxides and other inorganic substrates researchgate.netunito.itkisti.re.kr. The carboxylic acid group can bind to surface hydroxyl groups present on materials like silica (B1680970), titania, and alumina, forming stable ester or carboxylate linkages. This surface modification can dramatically alter the surface properties of the inorganic material, such as its wettability, corrosion resistance, and biocompatibility.
By grafting this compound onto a surface, a layer of pyrrolidine groups would be introduced. This could be used to control the interfacial properties of the material, for example, by creating a surface with specific acid-base characteristics due to the presence of the tertiary amine. Such functionalized surfaces could find applications in areas like catalysis, sensing, and chromatography. The bulky 3,3-dimethyl groups would likely influence the packing density of the grafted molecules, potentially creating a more open and accessible surface layer compared to less hindered analogues.
Role in Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials, which combine the properties of both organic and inorganic components at the molecular level, are a rapidly growing area of materials science. Amino acids and their derivatives are of particular interest in this field due to their ability to interact with inorganic precursors and direct the formation of hybrid structures acs.orgnih.govscientific.netnih.gov.
The amphoteric nature of amino acids, possessing both an acidic carboxyl group and a basic amino group, allows them to interact with both anionic and cationic inorganic species acs.org. This compound, as an N-substituted amino acid, could play a similar role. Its carboxylic acid function can coordinate to metal ions, acting as a ligand in the formation of metal-organic frameworks (MOFs) or other coordination polymers. The pyrrolidine ring would then decorate the pores or surfaces of these materials, introducing specific functionalities.
Furthermore, the compound could be used in sol-gel processes to create hybrid silica or titania materials. The organic component would be covalently integrated into the inorganic network, leading to materials with enhanced flexibility, processability, and tailored surface chemistry. The presence of the pyrrolidinium (B1226570) cation, which can be formed by protonation of the tertiary amine, could also be used to template the formation of porous inorganic materials.
Liquid Crystals and Self-Assembled Soft Materials
The molecular structure of this compound, with its combination of a rigid cyclic component and a flexible acetic acid tail, suggests potential applications in the field of liquid crystals and self-assembled soft materials.
Ionic liquids based on the pyrrolidinium cation have been shown to exhibit liquid crystalline behavior acs.orgnih.govrsc.orgmdpi.comresearchgate.net. By quaternizing the nitrogen atom of the pyrrolidine ring with a long alkyl chain, it is possible to create amphiphilic molecules that self-assemble into ordered liquid crystalline phases, such as smectic or columnar phases nih.govresearchgate.net. While this compound itself is not a liquid crystal, it could serve as a precursor for the synthesis of such materials. For instance, esterification of the carboxylic acid with a long-chain alcohol and subsequent quaternization of the pyrrolidine nitrogen could lead to molecules with the necessary shape anisotropy to form liquid crystalline phases.
The ability of amino acid derivatives to self-assemble into well-defined nanostructures is also well-documented lookchem.comresearchgate.net. This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. The carboxylic acid group of this compound is capable of forming strong hydrogen bonds, which could drive the self-assembly of this molecule into ordered structures in solution or in the solid state. The bulky dimethyl groups on the pyrrolidine ring would play a crucial role in directing the packing of the molecules, potentially leading to the formation of interesting and complex supramolecular architectures. These self-assembled materials could have applications in areas such as drug delivery, templating for the synthesis of nanomaterials, and the creation of functional gels.
Table 2: Summary of Potential Applications in Advanced Materials Science
| Section | Application Area | Rationale |
|---|---|---|
| 9.1 | Polymer Architectures | Bifunctional nature allows for use as a monomer, cross-linker, or modifier to create specialty polymers with unique properties. |
| 9.2 | Surface Functionalization | Carboxylic acid group enables grafting onto inorganic surfaces to tailor interfacial properties. |
| 9.2 | Nanomaterials | Can act as a building block for hybrid organic-inorganic materials, influencing their structure and function. |
| 9.3 | Liquid Crystals | Serves as a potential precursor for pyrrolidinium-based ionic liquid crystals. |
Optoelectronic and Electronic Materials (Theoretical exploration)
The application of novel organic molecules in advanced materials science is a burgeoning field, with significant research focused on identifying compounds with suitable electronic and optical properties. While direct experimental evidence for the use of this compound in optoelectronic and electronic materials is not yet present in published literature, a theoretical exploration of its molecular structure suggests potential avenues for investigation. This analysis is based on the constituent chemical moieties and their known roles in electronically active organic materials.
The structure of this compound comprises a saturated pyrrolidine ring, a gem-dimethyl group at the 3-position, and an acetic acid substituent on the nitrogen atom. The saturated pyrrolidine ring, being a tertiary amine, can act as an electron-donating group. This electron-donating character is a key feature in the design of many organic semiconductors and dyes, where it can be part of a donor-acceptor system to tune the electronic energy levels (HOMO/LUMO) and influence charge transport properties.
The acetic acid group, conversely, has electron-withdrawing capabilities, particularly when deprotonated to the carboxylate form. The presence of both an electron-donating amine and an electron-withdrawing carboxylic acid group within the same molecule, separated by a short aliphatic linker, could give rise to interesting intramolecular electronic interactions. Such a zwitterionic-like character could influence the molecule's self-assembly in the solid state, which is a critical factor for charge transport in organic thin-film devices.
Furthermore, the gem-dimethyl group at the 3-position of the pyrrolidine ring introduces significant steric hindrance. This structural feature can have several implications for material properties. For instance, it can disrupt intermolecular π-π stacking if the molecule were to be incorporated into a larger conjugated system, potentially leading to improved solubility and processability of the resulting material. scienceopen.com In thin-film applications, such steric groups can influence the molecular packing and morphology, which in turn affects the electronic coupling between adjacent molecules and, consequently, the charge carrier mobility.
Derivatives of this compound could be envisioned for several applications. For example, the carboxylic acid group could be used as an anchoring group to bind the molecule to metal oxide surfaces, such as titanium dioxide (TiO2) or zinc oxide (ZnO), which are commonly used as electron transport layers in dye-sensitized solar cells (DSSCs) or perovskite solar cells. In this context, the pyrrolidine moiety could be further functionalized with a chromophore to create a complete dye molecule.
Another potential area of exploration is in the development of hole-transporting materials (HTMs) for organic light-emitting diodes (OLEDs) or solar cells. The nitrogen atom of the pyrrolidine ring could serve as a hole-transporting center. The gem-dimethyl group might enhance the amorphous nature of thin films made from such materials, which can be beneficial for achieving uniform and stable device performance.
Computational studies, such as those employing Density Functional Theory (DFT), would be invaluable in predicting the electronic properties of this compound and its derivatives. nih.gov Such studies could provide insights into the HOMO/LUMO energy levels, ionization potential, electron affinity, and intramolecular charge transfer characteristics, thereby guiding synthetic efforts towards promising molecular designs for specific optoelectronic applications.
The following table outlines some of the theoretical properties and potential roles of this compound in optoelectronic materials, based on the analysis of its structural components.
| Property / Feature | Theoretical Role / Potential Impact | Relevant Structural Component |
|---|---|---|
| Electron-Donating Group | Could serve as the donor part in a donor-acceptor system for organic semiconductors or dyes. | Tertiary amine of the pyrrolidine ring |
| Electron-Withdrawing/Anchoring Group | The carboxylic acid can act as an electron acceptor or as an anchor to metal oxide surfaces in solar cells. | Acetic acid group |
| Steric Hindrance | May improve solubility and influence molecular packing in thin films, potentially leading to stable amorphous morphologies. scienceopen.com | gem-Dimethyl group |
| Charge Transport | The nitrogen atom could potentially act as a hole-transporting site. | Pyrrolidine ring |
| Self-Assembly | Potential for zwitterionic interactions could influence solid-state packing. | Amine and carboxylic acid groups |
| Modifiability | The core structure can be further functionalized to tune optical and electronic properties. | Entire molecule |
Future Research Directions and Outlook
Exploration of Novel Reaction Pathways and Synthetic Strategies
While 2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid is commercially available, future research will likely focus on developing more efficient, stereoselective, and sustainable synthetic routes to access it and its derivatives. Current synthetic approaches often rely on traditional multi-step sequences. The exploration of novel pathways is crucial for creating structural analogs with unique properties.
Key future strategies may include:
Asymmetric Synthesis : For derivatives with additional chiral centers, developing enantioselective and diastereoselective methods will be paramount. This could involve asymmetric cycloaddition reactions or the use of chiral catalysts and auxiliaries to control stereochemistry. nih.gov
Biocatalysis : Harnessing enzymes for chemical synthesis offers high selectivity and mild reaction conditions. Engineered enzymes, such as evolved cytochrome P450s, could facilitate novel intramolecular C-H amination reactions to construct the pyrrolidine (B122466) ring with high precision, providing a green alternative to traditional methods. acs.org
Flow Chemistry : Continuous flow synthesis can offer improved safety, scalability, and efficiency over batch processes. Developing a flow-based synthesis for this compound would enable rapid library generation for screening and optimization studies.
Late-Stage Functionalization : Creating derivatives by modifying the core structure at a late stage of the synthesis is a powerful strategy. Research into selective C-H activation methods on the pyrrolidine ring would allow for the direct introduction of new functional groups, bypassing the need for de novo synthesis of each analog.
Table 1: Potential Synthetic Strategies for this compound and its Derivatives
| Synthetic Strategy | Potential Advantage | Research Focus |
|---|---|---|
| Asymmetric Catalysis | High enantiomeric and diastereomeric purity | Development of novel chiral ligands and organocatalysts. nih.gov |
| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme screening and directed evolution for C-H amination. acs.org |
| Flow Chemistry | Scalability, safety, rapid optimization | Reactor design and optimization of reaction parameters. |
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing new applications. Future research will increasingly rely on a synergy between advanced spectroscopic methods and high-level computational chemistry.
Advanced Spectroscopy : Techniques like near-infrared (NIR) spectroscopy can provide detailed information about intermolecular interactions, such as hydrogen bonding, which governs the compound's physical properties and behavior in solution. researchgate.netnih.gov Solid-state NMR and X-ray crystallography can precisely define its three-dimensional structure and packing in the solid state.
Computational Chemistry :
Density Functional Theory (DFT) : DFT calculations can be used to model reaction mechanisms, predict spectroscopic signatures (IR, NMR), and determine thermodynamic and kinetic parameters for potential reactions. researchgate.net This can guide experimental design and explain observed reactivity.
Molecular Dynamics (MD) Simulations : MD simulations can reveal the conformational dynamics of the molecule and its interactions with solvents or biological targets over time. This is particularly valuable for understanding how the molecule behaves in a complex environment, such as the active site of an enzyme. scispace.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) : For applications in medicinal chemistry, 2D and 3D-QSAR models can be developed to correlate structural features of a library of derivatives with their biological activity, enabling the rational design of more potent compounds. researchgate.net
Expansion of Catalytic Applications and Ligand Design
The pyrrolidine scaffold is a cornerstone of modern catalysis, both in organocatalysis and as a ligand for transition metals. bohrium.com The unique structure of this compound, featuring a tertiary amine and a carboxylic acid, makes it a prime candidate for development in these areas.
Organocatalysis : While the tertiary amine of this specific compound makes it unsuitable for common enamine/iminium catalysis, its derivatives could be designed for other catalytic functions. For instance, converting the carboxylic acid to other functional groups could yield novel bifunctional catalysts. nih.gov
Ligand Development : The compound can act as a bidentate or monodentate ligand for various transition metals. The carboxylic acid can be used to anchor the ligand to a metal center, while the pyrrolidine nitrogen can provide an additional coordination site. Future work should involve synthesizing metal complexes and screening their catalytic activity in reactions like asymmetric hydrogenation, cross-coupling, and polymerization. researchgate.netmdpi.com The gem-dimethyl group provides steric bulk that could influence the selectivity and stability of the resulting catalyst.
Innovation in Supramolecular Architectures and Functional Materials
Future research directions include:
Metal-Organic Frameworks (MOFs) : The compound could serve as an organic linker to construct novel MOFs. The specific geometry and rigidity imposed by the 3,3-dimethylpyrrolidine (B1591124) ring could lead to frameworks with unique pore structures and properties, suitable for applications in gas storage, separation, or catalysis.
Functional Polymers : The molecule can be incorporated into polymers, either as a monomer or as a pendant group. This could be used to create materials with specific properties, such as pH-responsive hydrogels (leveraging the carboxylic acid) or polymers with enhanced thermal stability.
Self-Assembled Monolayers (SAMs) : The carboxylic acid group can be used to anchor the molecule onto various oxide surfaces, forming self-assembled monolayers. These modified surfaces could be used to alter surface properties like wettability or to create platforms for biosensing.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed, synthesized, and tested. bohrium.com For a molecule like this compound, AI and machine learning (ML) can significantly accelerate the research and development cycle.
Predictive Synthesis : ML models, trained on vast reaction databases, can predict the most viable and efficient synthetic routes to the target molecule and its derivatives. nih.govsemanticscholar.org These tools can also predict reaction yields and identify optimal conditions, reducing the need for extensive empirical screening. nih.gov
Property Prediction : AI algorithms can predict a wide range of properties, from basic physicochemical characteristics to complex biological activities or material performance. This allows for the in silico screening of virtual libraries of derivatives before committing resources to their synthesis. digitellinc.com
De Novo Design : Generative AI models can design entirely new molecules based on desired properties. arxiv.orgdigitellinc.com For example, a generative model could be tasked with designing derivatives of this compound that are optimized as ligands for a specific catalytic reaction or as inhibitors for a particular enzyme, exploring chemical space beyond human intuition. paperpublications.org
Table 2: Application of AI/ML in Future Research of this compound
| AI/ML Application | Objective | Expected Outcome |
|---|---|---|
| Retrosynthesis Prediction | Identify optimal synthetic pathways. | Reduced time and resources for synthesis planning. nih.gov |
| Reaction Outcome Prediction | Forecast yields and potential side products. | Higher success rate in experimental synthesis. nih.gov |
| Property Prediction | Screen virtual libraries for desired properties. | Prioritization of high-potential derivatives for synthesis. |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
- First Aid : For eye exposure, rinse immediately with water for 15 minutes and seek medical attention if irritation persists. For inhalation, move to fresh air and monitor for respiratory distress .
- Storage : Store in a tightly sealed container in a cool, dry, ventilated area, away from incompatible materials (e.g., strong oxidizers) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Step 1 : Start with pyrrolidine derivatives (e.g., 3,3-dimethylpyrrolidine) and introduce the acetic acid moiety via alkylation or nucleophilic substitution. For example, react with chloroacetic acid under basic conditions (e.g., NaHCO₃) .
- Step 2 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) and verify purity via HPLC (>98% purity, as per similar compounds in ).
- Step 3 : Finalize synthesis with recrystallization in ethanol/water mixtures to isolate the crystalline product.
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve peaks .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., pyrrolidine ring protons at δ 1.2–2.8 ppm, acetic acid protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model transition states and identify low-energy pathways for reactions like amidation or esterification .
- Data-Driven Optimization : Apply machine learning to correlate electronic parameters (e.g., Fukui indices) with experimental yields, narrowing optimal conditions (solvent, catalyst) .
- Example : Predict regioselectivity in electrophilic substitutions by analyzing frontier molecular orbitals (HOMO/LUMO) .
Q. What experimental design strategies optimize the yield of derivatives (e.g., amides, esters) of this compound?
- Methodological Answer :
- Factorial Design : Vary factors like temperature (25–60°C), catalyst loading (5–20 mol%), and solvent polarity (DMF vs. THF). Use a 2³ factorial matrix to identify significant interactions .
- Response Surface Methodology (RSM) : Model non-linear relationships to pinpoint optimal conditions (e.g., 45°C, 15 mol% DCC, THF solvent) .
- Validation : Confirm reproducibility with triplicate runs and statistical analysis (p < 0.05).
Q. How should researchers resolve contradictions in reported biological activities of pyrrolidine acetic acid derivatives?
- Methodological Answer :
- Systematic Comparison : Conduct side-by-side assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions. Compare isomers (e.g., 2-(pyrrolidin-1-yl) vs. 3-substituted analogs) to isolate structural determinants .
- Meta-Analysis : Aggregate data from PubChem and ECHA to identify trends (e.g., logP vs. activity correlations) .
- Mechanistic Studies : Use molecular docking to evaluate binding affinities against target proteins (e.g., kinases) and validate with SPR or ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
